An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride
Foreword: The Imperative of Foundational Characterization
In the landscape of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is predicated on a deep understanding of its fundamental characteristics. An active pharmaceutical ingredient (API) is not merely defined by its biological activity but equally by its physicochemical properties. These properties are the bedrock upon which formulation, stability, bioavailability, and ultimately, clinical success are built. This guide provides a comprehensive technical overview of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, a versatile chemical intermediate. Our focus extends beyond a simple recitation of data; we aim to provide the "why" behind the "how"—elucidating the causality of experimental choices and the critical implications of each property for researchers, scientists, and drug development professionals.
It is crucial to distinguish the subject of this guide, Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (an N-substituted glycine ester), from its common isomer, Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride (an alpha-amino acid ester). While structurally similar, their distinct atomic arrangements lead to different physicochemical profiles, underscoring the necessity of precise characterization.
Molecular Identity and Structure
The first principle of physicochemical analysis is the unambiguous confirmation of the molecule's identity.
IUPAC Name: methyl 2-(4-hydroxyanilino)acetate;hydrochloride[1] CAS Number: 113210-35-8[2] Molecular Formula: C₉H₁₂ClNO₃[2] Molecular Weight: 217.65 g/mol [3][4]
The structure comprises a central glycine methyl ester scaffold where the amino group is substituted with a 4-hydroxyphenyl (p-phenol) ring. The hydrochloride salt form enhances the compound's polarity and is often employed to improve aqueous solubility and stability.
Caption: Chemical structure and key functional groups.
Core Physicochemical Data Summary
A quantitative understanding of a compound's properties is essential for predictive modeling and experimental design. The following table summarizes the known and computed properties. Note the distinction between data for the N-substituted title compound and its more widely reported alpha-substituted isomer, which serves as a valuable point of comparison.
| Property | Value (Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride) | Value (Comparative Isomer: (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate HCl) | Significance in Drug Development |
| Molecular Formula | C₉H₁₂ClNO₃[2] | C₉H₁₂ClNO₃[4] | Defines elemental composition and exact mass. |
| Molecular Weight | 217.65 g/mol [4] | 217.65 g/mol [3][5] | Crucial for all stoichiometric calculations and formulation dosing. |
| Appearance | White to off-white crystalline powder (Expected) | White to off-white crystalline powder[3] | Initial qualitative check for purity and consistency. |
| Melting Point (°C) | Data not available in reviewed literature. | 187 - 190[3][5] | Indicates purity and solid-state stability; affects manufacturing processes like milling and drying. |
| Solubility | Expected to be moderately soluble in water and polar organic solvents.[3] | Moderate solubility in water and methanol; insoluble in non-polar solvents.[3] | Directly impacts dissolution rate, bioavailability, and options for liquid formulations. |
| Purity (by HPLC) | Min. 95% specified by some suppliers.[6] | ≥97%[3] | A critical quality attribute (CQA) essential for safety and efficacy. |
| Storage Condition | Under inert gas (nitrogen or Argon) at 2-8°C.[2] | Standard conditions, inert atmosphere recommended.[3] | Informs on chemical stability and required handling procedures to prevent degradation. |
Analytical Characterization Protocols
Authoritative characterization relies on validated analytical methods. Here, we detail the standard protocols for confirming the identity, purity, and properties of the title compound.
Structural Verification via Spectroscopy
Spectroscopic methods provide a fingerprint of the molecule, confirming its structure and identifying functional groups.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. For Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride in a solvent like DMSO-d₆, the following ¹H NMR signals are predicted:
-
~9.0-10.0 ppm (broad singlet, 1H): Phenolic -OH proton.
-
~6.7-6.8 ppm (doublet, 2H): Aromatic protons ortho to the -OH group.
-
~6.6-6.7 ppm (doublet, 2H): Aromatic protons meta to the -OH group.
-
~5.0-6.0 ppm (broad singlet, 2H): Protonated amine protons (-NH₂⁺-). The chemical shift is highly dependent on concentration and residual water.
-
~4.1 ppm (singlet, 2H): Methylene protons (-CH₂-) of the acetate group.
-
~3.6 ppm (singlet, 3H): Methyl ester protons (-OCH₃).
B. Infrared (IR) Spectroscopy
IR spectroscopy identifies characteristic vibrations of functional groups.
-
3200-3400 cm⁻¹ (broad): O-H stretching of the phenolic group.
-
2400-2800 cm⁻¹ (broad): N-H stretching from the protonated secondary amine (hydrochloride salt).
-
~1740 cm⁻¹ (strong): C=O stretching of the ester group.
-
~1600, ~1510 cm⁻¹: C=C stretching within the aromatic ring.
-
~1230 cm⁻¹: C-O stretching of the ester and phenol.
C. Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation patterns. Using electrospray ionization (ESI) in positive mode, the expected parent ion would be for the free base (after loss of HCl).
-
[M+H]⁺: Expected at m/z 182.08, corresponding to the protonated free base [C₉H₁₂NO₃]⁺.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for assessing the purity of non-volatile organic compounds.
Caption: Standard workflow for HPLC purity analysis.
Protocol Rationale:
-
Column Choice (C18): A C18 (octadecylsilane) reversed-phase column is the workhorse for moderately polar compounds. The non-polar stationary phase effectively retains the analyte, allowing for separation from more polar or non-polar impurities.
-
Mobile Phase: A gradient of a weak organic acid (like trifluoroacetic acid, TFA) in water and an organic solvent (like acetonitrile) is standard. The TFA protonates silanols on the column to reduce peak tailing and ensures the analyte's acidic and basic functional groups are in a single ionic state, leading to sharp, symmetrical peaks.
-
UV Detection: The phenyl ring in the molecule contains a chromophore that strongly absorbs UV light, making UV detection at a wavelength like 254 nm a sensitive and reliable method of quantification.
Solubility and Thermal Stability Assessment
These properties are critical for predicting in vivo behavior and defining manufacturing and storage conditions.
Aqueous Solubility Determination (Shake-Flask Method)
The gold-standard shake-flask method provides thermodynamic solubility data.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4) in a sealed, inert vial.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states. The causality here is to allow the dissolution process to reach its thermodynamic endpoint.
-
Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge or filter the sample (using a filter material, like PVDF, that does not bind the analyte) to remove all undissolved solid.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and analyze its concentration using a validated analytical method, typically the HPLC-UV method described previously, against a standard curve of known concentrations.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to measure the melting point, heat of fusion, and detect any polymorphic transitions or degradation events.
Caption: Experimental workflow for DSC thermal analysis.
Protocol Rationale:
-
Heating Rate (10°C/min): This rate provides a good balance between resolution and experimental time. A slower rate can improve resolution of thermal events, while a faster rate might obscure them.
-
Inert Atmosphere (N₂): Purging with an inert gas like nitrogen is critical to prevent thermo-oxidative degradation of the sample, ensuring that the observed thermal events are intrinsic to the compound itself.
-
Reference Pan: The use of an identical, empty reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the heat flow associated only with the sample.
Concluding Remarks for the Development Scientist
The physicochemical properties of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride define its "developability." Its expected crystalline nature, confirmed by a sharp melting point via DSC, suggests good solid-state stability. The hydrochloride salt form is a strategic choice to enhance aqueous solubility, a property that must be precisely quantified to inform formulation strategies, from simple solutions for preclinical work to advanced solid dosage forms. Rigorous purity assessment by a validated HPLC method is non-negotiable, as even minor impurities can have significant impacts on toxicology and efficacy.
This guide provides the foundational methodologies and scientific rationale for a comprehensive characterization. Each piece of data, from a ¹H NMR signal to a solubility value, is a critical input for the complex models that guide modern drug development. It is through this diligent, mechanistically-informed approach to physicochemical profiling that we can rationally design and de-risk the development of new chemical entities, transforming promising molecules into safe and effective medicines.
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